molecular formula C21H18 B14451937 2,4,5-Trimethylchrysene CAS No. 74869-25-3

2,4,5-Trimethylchrysene

Cat. No.: B14451937
CAS No.: 74869-25-3
M. Wt: 270.4 g/mol
InChI Key: ZXVDQWJQSWZVCG-UHFFFAOYSA-N
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Description

2,4,5-Trimethylchrysene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C21H18 It is a derivative of chrysene, characterized by the presence of three methyl groups attached to the 2nd, 4th, and 5th positions of the chrysene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethylchrysene typically involves the alkylation of chrysene. One common method is the Friedel-Crafts alkylation, where chrysene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the mixture at elevated temperatures to facilitate the substitution of hydrogen atoms with methyl groups at the desired positions.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient separation and purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethylchrysene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives. Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic substitution reactions, such as nitration or sulfonation, can introduce nitro or sulfonic acid groups into the aromatic ring system.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

    Oxidation: Quinones and other oxygenated derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

2,4,5-Trimethylchrysene has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of polycyclic aromatic hydrocarbons in various chemical reactions.

    Biology: Research on its biological activity helps in understanding the effects of PAHs on living organisms, including potential carcinogenic properties.

    Medicine: Investigations into its interactions with biological molecules can provide insights into the development of therapeutic agents.

    Industry: It can be used in the synthesis of advanced materials, such as organic semiconductors and other functional materials.

Mechanism of Action

The mechanism of action of 2,4,5-Trimethylchrysene involves its interaction with cellular components, particularly DNA. As a PAH, it can intercalate between DNA base pairs, leading to mutations and potentially carcinogenic effects. The compound can also generate reactive oxygen species (ROS) during metabolic activation, causing oxidative damage to cellular structures.

Comparison with Similar Compounds

    Chrysene: The parent compound of 2,4,5-Trimethylchrysene, lacking the three methyl groups.

    1,2,3-Trimethylchrysene: Another methylated derivative of chrysene with methyl groups at different positions.

    Benzo[a]pyrene: A well-known PAH with similar structural features but different biological activity.

Uniqueness: this compound is unique due to its specific methylation pattern, which influences its chemical reactivity and biological interactions. The presence of methyl groups can affect the compound’s solubility, stability, and ability to interact with biological molecules, distinguishing it from other PAHs.

Properties

CAS No.

74869-25-3

Molecular Formula

C21H18

Molecular Weight

270.4 g/mol

IUPAC Name

2,4,5-trimethylchrysene

InChI

InChI=1S/C21H18/c1-13-10-14(2)20-17(11-13)8-9-19-18-7-5-4-6-16(18)12-15(3)21(19)20/h4-12H,1-3H3

InChI Key

ZXVDQWJQSWZVCG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C=CC3=C2C(=CC4=CC=CC=C34)C)C

Origin of Product

United States

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